
1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and subsequently cleaved to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the oxazole ring.
Aplicaciones Científicas De Investigación
1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
4,5-Dihydro-1,3-oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical reactivity.
Piperazine derivatives: Compounds with the piperazine ring are often used in pharmaceuticals for their ability to enhance drug solubility and stability.
Uniqueness: 1-(4-Methyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
50606-30-9 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3 |
Clave InChI |
WOEPIKLBVHLVEV-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=N1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


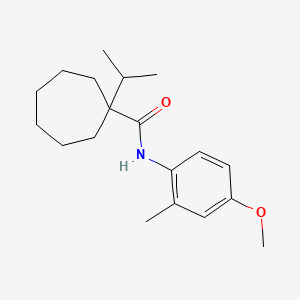
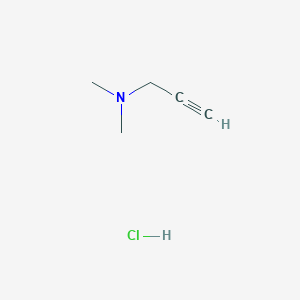
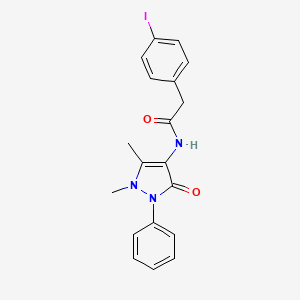


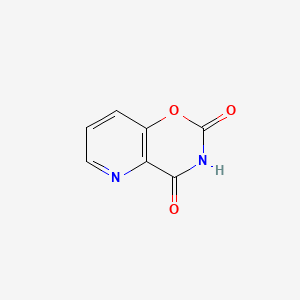




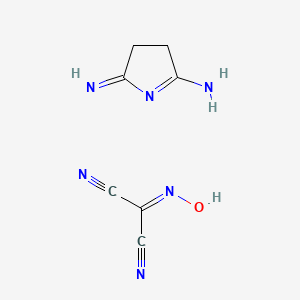
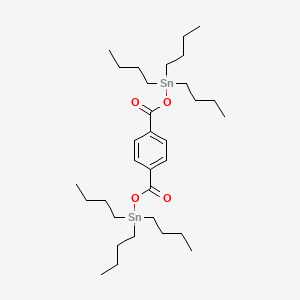
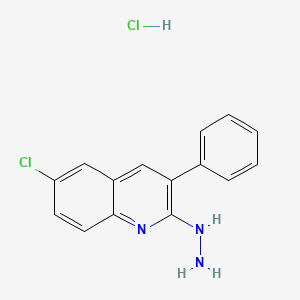
![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
